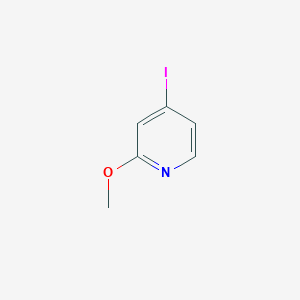

4-Iodo-2-methoxypyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgrsc.org Its presence in numerous natural products and FDA-approved drugs underscores its importance. rsc.orgdovepress.com Pyridine derivatives are integral to a wide array of therapeutic agents, including those for treating cancer, viral infections, and neurological disorders. rsc.orgdovepress.com The polarity and ionizable nature of the pyridine ring can enhance the solubility and bioavailability of less soluble compounds, making it a valuable component in drug design. enpress-publisher.comresearchgate.net

Overview of Halogenation Strategies in Heterocyclic Systems

The selective halogenation of pyridines presents a significant challenge in synthetic chemistry due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions. nih.gov Traditional methods like electrophilic aromatic substitution can lead to mixtures of regioisomers. nih.gov To overcome these limitations, various strategies have been developed, including metalation-trapping sequences and the use of N-oxides to direct halogenation to the 4-position. nih.gov More recent advancements involve the use of specialized phosphine (B1218219) reagents and ring-opening/ring-closing strategies to achieve high regioselectivity under milder conditions. nih.govmountainscholar.org

Research Trajectory of 4-Iodo-2-methoxypyridine

This compound has emerged as a particularly useful building block in organic synthesis. The presence of the iodine atom at the 4-position provides a versatile site for cross-coupling reactions, while the methoxy (B1213986) group at the 2-position influences the electronic properties of the ring and can enhance solubility. cymitquimica.com Research has focused on its synthesis and its application in forming carbon-carbon and carbon-heteroatom bonds, crucial steps in the assembly of complex molecules.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 98197-72-9 |

| Molecular Formula | C6H6INO |

| Molecular Weight | 235.02 g/mol |

| Boiling Point | 106 °C at 15 Torr |

| Density | 1.825 g/cm³ (Predicted) |

| Storage | 2-8°C under inert atmosphere |

This table presents key physical and chemical properties of this compound. chemicalbook.combldpharm.commsesupplies.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIBTPMTSDSVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567030 | |

| Record name | 4-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98197-72-9 | |

| Record name | 4-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 2 Methoxypyridine

Precursor-Based Synthesis Routes

These methods rely on the chemical modification of functionalized pyridine (B92270) precursors to introduce the iodo group at the C-4 position.

A notable multi-step synthesis begins with 2-chloropyridine, transforming it into a key intermediate, 4-nitro-2-methoxypyridine-N-oxide, which is then converted to the final product. google.com This sequence involves:

N-Oxidation: Conversion of the starting pyridine to its N-oxide derivative.

Etherification: Substitution of the chloro group with a methoxy (B1213986) group.

Nitration: Introduction of a nitro group at the C-4 position, directed by the N-oxide functionality.

Iodination: The final step involves reacting the 4-nitro-2-methoxypyridine-N-oxide with acetyl iodide, which simultaneously reduces the N-oxide and substitutes the nitro group with iodine to yield 4-iodo-2-methoxypyridine. google.com

A similar precursor-based approach, demonstrated for the analogous 2-chloro-4-iodo-5-methylpyridine, involves a Sandmeyer-type reaction sequence. This pathway starts with a suitable precursor which is nitrated, the nitro group is then reduced to an amine, followed by diazotization and subsequent treatment with potassium iodide (KI) to install the iodo group. google.com

| Reaction Step | Reagents | Solvent | Key Conditions | Product | Reference |

| Iodination | Acetyl Iodide | Acetic Acid | Reflux | This compound | google.com |

| Diazotization/Iodination | NaNO₂, H₂SO₄; then KI | Water, Acetone (B3395972) | -10°C to 0°C | 2-Chloro-4-iodo-5-methylpyridine | google.com |

Halogen exchange, or the Finkelstein reaction, represents a straightforward method for synthesizing iodoarenes from the corresponding bromo or chloro derivatives. This nucleophilic substitution is typically driven by the use of an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or DMF. While specific examples for the direct conversion of 4-chloro- or 4-bromo-2-methoxypyridine (B21118) to this compound via a simple Finkelstein reaction are not extensively detailed in the provided results, this remains a fundamental and viable synthetic strategy.

More advanced methods involve metal-catalyzed halogen exchange. For instance, nickel-catalyzed processes have been developed to convert aryl triflates into a range of aryl halides, including iodides, using inexpensive halide salts. caltech.edu Such a method could potentially be applied to a 2-methoxy-4-(triflyloxy)pyridine precursor.

Direct Iodination Approaches

These methods involve the direct introduction of an iodine atom onto the 2-methoxypyridine (B126380) ring system in a single step.

Direct iodination of aromatic compounds often requires an electrophilic iodine source ("I⁺"). Molecular iodine (I₂) itself is a weak electrophile but its reactivity can be significantly enhanced by the presence of an oxidizing agent. acsgcipr.org A common and effective system for the iodination of activated aromatic and heteroaromatic systems is the combination of iodine and periodic acid (H₅IO₆) or iodic acid (HIO₃). orgsyn.orgresearchgate.net These oxidants convert I₂ into a more potent iodinating species.

Alternative electrophilic iodinating reagents include N-iodosuccinimide (NIS). NIS is a mild and efficient source of electrophilic iodine. For example, the direct iodination of 2-methoxy-5-methylpyridine (B82227) to yield 4-iodo-2-methoxy-5-methylpyridine (B567153) has been successfully achieved using NIS in the presence of sulfuric acid.

| Substrate | Iodinating Agent | Activator/Solvent | Key Conditions | Product | Reference |

| Durene (example) | I₂, Periodic acid dihydrate | Acetic Acid, H₂SO₄ | 65–70°C | Iododurene | orgsyn.org |

| 2-Methoxy-5-methylpyridine | N-Iodosuccinimide (NIS) | H₂SO₄, CHCl₃ | 25°C | 4-Iodo-2-methoxy-5-methylpyridine |

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines. The electron-donating methoxy group at the C-2 position is ortho-para directing, favoring substitution at the C-3 and C-5 positions. Concurrently, the pyridine nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C-2, C-4, and C-6 positions. To achieve the desired C-4 iodination, specific strategies are employed.

The precursor-based route using an N-oxide is an effective regioselective technique, as the N-oxide group directs nitration specifically to the C-4 position. google.com In direct electrophilic substitution, the directing effect of the methoxy group can be exploited. In the case of 2-methoxy-5-methylpyridine, the methoxy group directs the incoming iodine to the para position (C-4), overcoming other electronic effects.

Organometallic-Mediated Synthetic Pathways

Organometallic chemistry provides powerful tools for the regioselective functionalization of pyridines. These methods typically involve the formation of a carbon-metal bond at a specific position, followed by quenching with an electrophilic iodine source like molecular iodine.

Directed ortho-metalation (DoM) is a key strategy. A directing group on the pyridine ring complexes with an organolithium base, leading to deprotonation at an adjacent position. This was demonstrated in the synthesis of 5-hydroxy-4-iodo-2-methoxypyridine, where a protected hydroxyl group at C-5 directs lithiation with tert-butyllithium (B1211817) to the C-4 position, which is then trapped with iodine. clockss.org

In substrates lacking a strong directing group, a "halogen dance" reaction can be utilized. This involves treating a halopyridine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). This can lead to a thermodynamic rearrangement of an initial lithiated species to a more stable one before it is trapped by an electrophile. A protocol for the synthesis of 2-fluoro-4-iodo-6-methoxypyridine (B1374304) from 2-fluoro-6-methoxypyridine (B45670) employs LTMP to induce a halogenation/halogen dance sequence, followed by quenching with iodine to install the iodo group regioselectively at the C-4 position. google.com

| Starting Material | Base/Reagents | Iodine Source | Key Conditions | Product | Reference |

| MOM-protected 5-hydroxy-2-methoxypyridine | tert-Butyllithium | I₂ | -78°C | MOM-protected 5-hydroxy-4-iodo-2-methoxypyridine | clockss.org |

| 2-Fluoro-6-methoxypyridine | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | I₂ | -75 to -70°C | 2-Fluoro-4-iodo-6-methoxypyridine | google.com |

Deprotometalation-Iodolysis Sequences

Deprotometalation followed by iodolysis is a fundamental strategy for the introduction of an iodine atom onto a pyridine ring. This method involves the removal of a proton from the aromatic ring using a strong base to form a metalated intermediate, which is then quenched with an iodine source.

A notable example involves the deprotometalation of 4-methoxypyridine (B45360). mdpi.com The reaction is carried out in dry tetrahydrofuran (B95107) (THF) and utilizes a combination of reagents to achieve the desired transformation. Specifically, the process involves treating a solution of 4-methoxypyridine with boron trifluoride etherate (BF₃·Et₂O) and TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidino) at a low temperature of -20 °C for 20 hours. mdpi.comd-nb.info The resulting mixture is then quenched with a solution of iodine in THF. mdpi.com This sequence leads to the formation of 2-iodo-4-methoxypyridine, demonstrating the regioselectivity of the deprotometalation at the 2-position. mdpi.com

Mixed metal amide bases have also proven effective. For instance, a combination of ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine) and LiTMP (in a 1:3 ratio) can efficiently deprotometalate various methoxy- and fluoropyridines at room temperature in THF, with subsequent iodolysis yielding the corresponding iodinated products. researchgate.net This method has been successfully applied to 2-methoxypyridine, resulting in functionalization at the 3-position. researchgate.net The regioselectivity of these reactions is often influenced by the coordinating effects of nearby atoms, such as the nitrogen in the pyridine ring, which can direct the metalation to adjacent sites. nih.gov

Directed Ortho-Metalation (DoM) Strategies Utilizing this compound Precursors

Directed ortho-metalation (DoM) is a powerful technique that relies on a directing metalation group (DMG) to guide the deprotonation to a specific ortho position. uwindsor.cauvm.edu The methoxy group is a potent DMG, capable of coordinating with organolithium reagents to facilitate selective deprotonation at an adjacent position. smolecule.com

In the context of synthesizing precursors to this compound, DoM strategies are highly valuable. For example, the methoxy group at the C3 position of a pyridine ring can direct metalation to the C5 position. smolecule.com This involves using a strong base like n-butyllithium in THF at very low temperatures (-78°C) to generate a stable aryllithium intermediate, which can then react with an iodine electrophile to introduce iodine at the desired position. smolecule.com

The choice of base is critical in DoM. Strong bases such as alkyllithiums (n-BuLi, s-BuLi, t-BuLi) and lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly employed. uwindsor.ca The reaction conditions, including solvent and temperature, also play a crucial role in the success and regioselectivity of the metalation. uwindsor.ca For pyridine derivatives, where nucleophilic attack on the ring can be a competing reaction, hindered bases like LDA and LiTMP are often preferred. uwindsor.ca

An example of DoM in a related system is the synthesis of 5-hydroxy-4-iodo-2-methoxypyridine. clockss.org In this multi-step process, a methoxymethyl (MOM) protecting group is used to direct the ortho-metalation. The protected compound is treated with two equivalents of tert-butyllithium at -78 °C in THF, and the resulting lithiated species is trapped with iodine to yield the 4-iodo derivative in 86% yield. clockss.org Subsequent removal of the MOM group affords the desired product. clockss.org

Catalyzed Metalation of 2-Methoxypyridine Derivatives

Catalyzed metalation offers an alternative to the use of stoichiometric amounts of strong bases. These methods often employ a catalytic amount of a transition metal in conjunction with a base to achieve regioselective functionalization.

One approach involves the use of TMPMgCl·LiCl for the metalation of 2-methoxypyridine. chemicalbook.com This reagent has been shown to be effective for the deprotomagnesation of 2-methoxypyridine at low temperatures (-60 °C), with subsequent iodolysis providing the iodinated product. core.ac.uk

Palladium-catalyzed reactions are also prominent in the synthesis of pyridine derivatives. For instance, a palladium-catalyzed Suzuki cross-coupling reaction has been optimized for the synthesis of 2-methyl-4-phenylpyridine (B85350) and its derivatives, highlighting the utility of palladium catalysts in C-C bond formation on the pyridine ring. researchgate.net While not a direct metalation for iodination, these coupling reactions often start from halogenated pyridines, including iodo-derivatives, which can be synthesized via metalation.

A novel halogenation/halogen dance protocol has been developed for the synthesis of 2-fluoro-4-iodo-6-methoxy-pyridine from 2-fluoro-6-methoxy-pyridine. google.com This method utilizes a lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide or lithium diisopropylamide, to achieve the transformation in a single step with high yield and purity. google.com

Novel Synthetic Protocols and Yield Optimization for this compound

The development of novel and optimized synthetic routes is crucial for the efficient and scalable production of this compound. One patented method describes a multi-step synthesis starting from 2-chloropyridine, which involves nitrogen oxidation, etherification, nitration, and then an iodo step. google.com In this process, 4-nitro-2-methoxypyridine-N-oxide is treated with acetyl iodide in acetic acid under reflux to produce this compound with a purity of over 95%. google.com

A three-component synthesis of highly functionalized pyridin-4-ol derivatives has been established, which can serve as versatile precursors for further modifications. chim.it This method involves the reaction of a lithiated methoxyallene (B81269) with a nitrile, followed by treatment with an excess of trifluoroacetic acid, resulting in the desired pyridin-4-ol in high yield (83%). chim.it These precursors can then be further functionalized.

The Sandmeyer reaction, a classic method for introducing halogens onto an aromatic ring, has also been subject to optimization. For the synthesis of the related 4-bromo-2-methoxypyridine, strict control of the reaction temperature during the diazotization step (-10°C) and pre-cooling of the sodium nitrite (B80452) solution (0°C) increased the yield from 72% to 95%. guidechem.com Similar principles of careful control over reaction parameters can be applied to iodination reactions to improve yields.

Table of Synthetic Methodologies and Yields

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxypyridine | 1. BF₃·Et₂O, TMPMgCl·LiCl, THF, -20°C, 20h2. I₂, THF | 2-Iodo-4-methoxypyridine | Not specified | mdpi.comd-nb.info |

| 5-Hydroxy-2-methoxy-N-(methoxymethyl)pyridine | 1. t-BuLi, THF, -78°C2. I₂ | 4-Iodo-5-hydroxy-2-methoxy-N-(methoxymethyl)pyridine | 86 | clockss.org |

| 4-Nitro-2-methoxypyridine-N-oxide | Acetyl iodide, Acetic acid, reflux | This compound | >95% purity | google.com |

| 2-Fluoro-6-methoxypyridine | Lithium 2,2,6,6-tetramethylpiperidide, Iodinating agent | 2-Fluoro-4-iodo-6-methoxypyridine | High | google.com |

| Lithiated methoxyallene, Pivalonitrile, TFA | Three-component reaction | 2-tert-Butyl-5-methoxy-3-methylpyridin-4-ol | 83 | chim.it |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxypyridine |

| 2-Iodo-4-methoxypyridine |

| 4-Methoxypyridine |

| Boron trifluoride etherate |

| Tetrahydrofuran (THF) |

| Iodine |

| 2,2,6,6-Tetramethylpiperidine (TMP) |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| Lithium diisopropylamide (LDA) |

| n-Butyllithium (n-BuLi) |

| sec-Butyllithium (s-BuLi) |

| tert-Butyllithium (t-BuLi) |

| 5-Hydroxy-4-iodo-2-methoxypyridine |

| Methoxymethyl chloride (MOM-Cl) |

| 2-Chloropyridine |

| 4-Nitro-2-methoxypyridine-N-oxide |

| Acetyl iodide |

| Acetic acid |

| 2-Fluoro-4-methylpyridine |

| 2-Fluoro-4-iodo-6-methoxy-pyridine |

| 2-Fluoro-6-methoxypyridine |

| 2-Methyl-4-phenylpyridine |

| Trifluoroacetic acid (TFA) |

| 4-Bromo-2-methoxypyridine |

| Sodium nitrite |

| 2-tert-Butyl-5-methoxy-3-methylpyridin-4-ol |

Reactivity and Chemical Transformations of 4 Iodo 2 Methoxypyridine

Iodine Atom Reactivity at the C-4 Position

The iodine substituent at the C-4 position of the pyridine (B92270) ring is the primary site of reactivity. Its nature as an excellent leaving group, a consequence of the relatively weak carbon-iodine bond and the stability of the iodide anion, allows for a range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing effect of the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr) at the C-4 position. The iodine atom can be displaced by a variety of nucleophiles. While the methoxy (B1213986) group at the C-2 position is an electron-donating group, the inherent reactivity of the C-I bond allows these reactions to proceed.

Research has demonstrated the successful substitution of the iodine atom with carbon and nitrogen nucleophiles. For instance, the reaction of 4-iodo-2-methoxypyridine with malonic esters, such as tert-butyl 2-cyanoacetate, can be achieved in the presence of cesium carbonate and copper(I) iodide, leading to the formation of a new carbon-carbon bond at the C-4 position. googleapis.com Similarly, nitrogen nucleophiles, such as substituted azetidines, have been successfully coupled to the C-4 position. epo.org These reactions highlight the utility of this compound as a building block for constructing more complex molecular architectures. epo.org

| Nucleophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| tert-butyl 2-cyanoacetate | Cs₂CO₃, CuI, DMF, 100 °C | 4-(alkoxycarbonyl(cyano)methyl)-2-methoxypyridine | googleapis.com |

| ethyl [1-(pyridin-4-yl)azetidin-3-yl]acetate | (General method for N-arylation) | ethyl [1-(2-methoxypyridin-4-yl)azetidin-3-yl]acetate | epo.org |

Reductive Dehalogenation Processes

Reductive dehalogenation, the removal of the iodine atom and its replacement with a hydrogen atom, converts this compound to 2-methoxypyridine (B126380). This transformation can be accomplished using various reducing agents. Common methods for the dehalogenation of aryl iodides include using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. ambeed.com

A notable method for the dehalogenation of iodopyridines involves a radical chain mechanism. In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom source like sodium methoxide (B1231860) (NaOCH₃), 4-iodopyridines undergo rapid reductive dehalogenation at elevated temperatures (e.g., 100 °C). Kinetic studies have shown that the rate of this reduction is generally independent of the position of the iodine atom on the pyridine ring.

Cross-Coupling Reactions of this compound

The carbon-iodine bond at the C-4 position is highly amenable to the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl compounds or for attaching alkyl or vinyl groups to an aromatic ring. In this reaction, this compound acts as the electrophilic partner, reacting with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

A key step that enables these couplings is the borylation of this compound itself. The compound can react with bis(pinacolato)diboron (B136004) using a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (B1210297) in a solvent such as N,N-dimethylformamide (DMF). google.comgoogle.com The resulting 2-methoxy-4-(pinacolboranyl)pyridine can then be coupled with a wide range of aryl or heteroaryl halides.

| Reactant | Catalyst | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Bis(pinacolato)diboron | [1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) | KOAc / DMF | 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | google.comgoogle.com |

Heck Reactions with Alkenes

The Heck reaction provides a method for the arylation of alkenes. This compound can serve as the aryl halide source, coupling with various alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. ambeed.com The reaction typically proceeds with high stereoselectivity.

Recent research has integrated the reactivity of this compound in sophisticated cascade reactions, such as the Catellani reaction. In one example, the compound was utilized in a mono ortho-methylation/ipso-Heck process, demonstrating that the C-4 iodine atom readily participates in the Heck coupling termination step after an initial C-H activation event at the C-3 position. chemrxiv.org This showcases the compound's ability to undergo Heck coupling even in complex, multi-step transformations.

Stille Coupling with Organotin Compounds

The Stille coupling involves the reaction between an organostannane (organotin compound) and an organic halide, catalyzed by palladium. ambeed.com The C-I bond of this compound is well-suited for this transformation. The reaction tolerates a wide variety of functional groups and proceeds under mild conditions.

While specific examples detailing the Stille coupling of this compound are not extensively documented in readily available literature, the reactivity of closely related compounds provides strong evidence for its feasibility. For instance, related iodinated methoxypyridines have been shown to couple efficiently with organostannanes like tetramethyltin (B1198279) in the presence of a palladium catalyst. clockss.org Given that the carbon-iodine bond is the most reactive among halogens in these couplings, it is expected that this compound would be an excellent substrate for Stille reactions.

| Organostannane Partner | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Tetramethyltin | Pd(PPh₃)₂Cl₂ | DMF, CuO, Microwave | 4-methyl-2-methoxypyridine | clockss.org |

Sonogashira Coupling and Related Alkynylation Reactions

The Sonogashira reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key transformation for this compound. byjus.comwikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nrochemistry.comorganic-chemistry.org The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation. The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br > Cl, highlighting the utility of iodo-substituted pyridines. wikipedia.orgnrochemistry.com

A variety of alkynes can be coupled with this compound, leading to the synthesis of a diverse range of 2-methoxy-4-alkynylpyridines. These products are valuable intermediates in the preparation of more complex molecules, including pharmaceuticals and organic materials. While the standard Sonogashira protocol is widely used, copper-free variations have also been developed. organic-chemistry.org

Table 1: Examples of Sonogashira Coupling with this compound Derivatives

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Methoxy-4-(phenylethynyl)pyridine | - | nrochemistry.com |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Methoxy-4-((trimethylsilyl)ethynyl)pyridine | - | smolecule.com |

| This compound | 1-Hexyne | PdCl₂(dppf), CuI, Et₃N | 2-Methoxy-4-(hex-1-yn-1-yl)pyridine | - |

Negishi Coupling and Organozinc Chemistry

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that joins organozinc compounds with organic halides. nrochemistry.comwikipedia.org This reaction is highly effective for creating carbon-carbon bonds, including sp²-sp², sp²-sp³, and sp³-sp³ linkages. wikipedia.orgrsc.org this compound serves as an efficient coupling partner in Negishi reactions due to the reactive carbon-iodine bond.

The process involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the cross-coupled product. nrochemistry.comrsc.org Organozinc reagents are typically prepared from the corresponding organolithium or organomagnesium compounds via transmetalation with a zinc salt like ZnCl₂. rsc.org While highly reactive, organozinc compounds are sensitive to moisture and air, necessitating anhydrous reaction conditions. nrochemistry.com

Table 2: Negishi Coupling Reactions Involving Pyridine Derivatives

| Aryl Halide | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

| 2-Chloro-4-iodopyrimidine | (3-Cyanocyclobutyl)iodozinc | Pd(dppf)Cl₂ | 2-((3-Cyanocyclobutyl)amino)-4-iodopyrimidine | 67 | sci-hub.se |

| Aryl Halide | Arylzinc Reagent | Pd(P(t-Bu)₃)₂ | Biaryl | - | organic-chemistry.org |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for synthesizing arylamines from aryl halides. snnu.edu.cnbeilstein-journals.org this compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. snnu.edu.cn The choice of ligand and base can be critical for the success of the reaction, especially with less reactive amines or aryl chlorides. researchgate.net

Beyond the Buchwald-Hartwig amination, other methods for C-N bond formation can be applied to this compound. These include traditional methods like nucleophilic aromatic substitution (SNAr), although these often require harsh conditions. Transition metal-catalyzed reactions, however, offer milder and more general routes to a diverse array of aminated pyridine derivatives.

Transition Metal Catalysis in C-C and C-Heteroatom Bond Formation

Transition metal catalysis is fundamental to the functionalization of this compound, enabling a wide array of C-C and C-heteroatom bond-forming reactions. acs.orgnih.gov The high reactivity of the C-I bond facilitates oxidative addition to low-valent transition metal complexes, which is often the initial step in catalytic cycles. rsc.org

C-C Bond Formation: Beyond the Sonogashira and Negishi couplings, other important C-C bond-forming reactions include the Suzuki-Miyaura coupling (with organoboron reagents) and the Stille coupling (with organotin reagents). ambeed.com These reactions are invaluable for synthesizing biaryl and vinyl-substituted pyridines. The Heck reaction, which couples aryl halides with alkenes, is another key transformation. ambeed.com

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination is the premier method for C-N bond formation. snnu.edu.cn Analogous reactions have been developed for the formation of C-O bonds (etherification) and C-S bonds (thioetherification), further expanding the synthetic utility of this compound. These reactions typically employ palladium or copper catalysts with specialized ligand systems.

Reactions Involving the Methoxy Group at the C-2 Position

Ether Cleavage and Functional Group Interconversion

The methoxy group at the C-2 position of this compound can undergo ether cleavage to reveal a pyridone functionality. This transformation is significant as pyridones are important structural motifs in many biologically active compounds. nih.gov Cleavage of the methyl ether can be achieved under various conditions, often requiring strong acids or nucleophilic reagents. For instance, sodium ethanethiolate (NaSEt) has been used for the demethylation of a methoxypyridine derivative in the total synthesis of lycoposerramine R. nih.gov Another method involves the use of L-selectride for the chemoselective demethylation of methoxypyridines over anisoles. thieme-connect.com This selective cleavage highlights the difference in reactivity between aryl methyl ethers and pyridyl methyl ethers. thieme-connect.com

The resulting pyridone can then be subjected to further functional group interconversions. The ability to unmask the pyridone at a late stage of a synthetic sequence is a valuable strategic tool. nih.gov

Role in Electron Cloud Distribution and Reaction Selectivity

The 2-methoxy group exerts a significant influence on the electron distribution within the pyridine ring, thereby affecting its reactivity and the regioselectivity of various reactions. The methoxy group is an electron-donating group through its resonance effect (+M), which increases the electron density at the ortho and para positions (C-3, C-5, and the nitrogen atom). vulcanchem.com This electron-donating nature activates the pyridine ring towards electrophilic substitution. smolecule.com

Metalation Reactions of this compound

Metalation, the replacement of a hydrogen atom with a metal, is a powerful tool in the functionalization of aromatic and heteroaromatic rings. In the case of this compound, the positions ortho to the nitrogen and the substituents are key sites for these reactions.

The iodine atom at the 4-position can direct metalation to its adjacent positions. The use of strong bases like lithium diisopropylamide (LDA) at low temperatures can facilitate the removal of a proton ortho to the iodine. lookchem.com This process, known as directed ortho-metalation (DoM), creates a lithiated intermediate that can then react with various electrophiles to introduce new functional groups. lookchem.com However, a phenomenon known as "halogen dance" can occur, where the iodine atom migrates to the newly lithiated position. lookchem.comarkat-usa.org For instance, the reaction of 3-fluoro-4-iodopyridine (B28142) with LDA results in lithiation at the 2-position, directed by the fluorine, followed by a rapid migration of the iodine to this position. lookchem.com

The choice of base and reaction conditions is crucial for achieving regioselectivity. For example, using a combination of ZnCl₂·TMEDA and LiTMP on methoxy- and fluoropyridines has been shown to result in efficient functionalization, with the resulting metalated species being trapped by iodine. researchgate.net

The methoxy group at the 2-position significantly influences the regioselectivity of metalation reactions. As an electron-donating group, it can direct metalation to the ortho position (C-3). Research has shown that the deprotometalation of 2-methoxypyridine can lead to functionalization at the 3-position. researchgate.net

The interplay between the directing effects of the iodo and methoxy groups can be complex. In some cases, the methoxy group's directing ability can be exploited to achieve specific substitution patterns. For example, in the absence of a Lewis acid, certain metalating agents will target the position ortho to the methoxy group. znaturforsch.com However, the presence of a Lewis acid like BF₃·OEt₂ can alter this selectivity by coordinating to the pyridine nitrogen, thereby increasing the acidity of other ring protons and directing metalation elsewhere. znaturforsch.com

Calculations of pKa values in THF have been used to understand the acidity of different positions on the pyridine ring, providing insight into the likely sites of deprotonation. researchgate.net These studies have highlighted that the introduction of a methoxy group can increase the acidity at the meta-position. researchgate.net

The following table summarizes the outcomes of different metalation strategies on methoxypyridine derivatives:

| Starting Material | Base/Reagent | Outcome | Reference |

| 4-Methoxypyridine (B45360) | TMPMgCl·LiCl / BF₃·OEt₂, then I₂ | 2-Iodo-4-methoxypyridine | d-nb.info |

| Methoxy- and fluoropyridines | ZnCl₂·TMEDA / LiTMP, then I₂ | Functionalization at various positions | researchgate.net |

| 2-Methoxypyridine | (tBu(R)N)₃Al·3LiCl | Metalation at C-3 | znaturforsch.com |

| 2-Methoxypyridine | TMPMgCl·LiCl / BF₃·OEt₂, then I₂ | 6-Iodo-2-methoxypyridine | znaturforsch.com |

Functional Group Interconversions Beyond Halogen and Methoxy Positions

Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk In the context of this compound, while many reactions focus on the reactive iodo and methoxy groups, other transformations are also possible.

Once new functional groups are introduced via metalation, they can undergo further reactions. For example, if a formyl group is introduced, it can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride. arkat-usa.org These subsequent transformations allow for the synthesis of a wide array of substituted pyridine derivatives. google.com

The iodine atom itself is a versatile handle for a variety of transformations beyond simple substitution. For example, it can participate in copper-catalyzed trifluoromethylation reactions. nih.gov In one study, this compound was successfully converted to 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) with a 54% isolated yield. nih.gov

Advanced Applications of 4 Iodo 2 Methoxypyridine in Organic Synthesis

Building Block for Complex Heterocyclic Structures

The reactivity of the iodine and methoxy (B1213986) substituents on the pyridine (B92270) core of 4-Iodo-2-methoxypyridine makes it an ideal starting material for the synthesis of a diverse array of complex heterocyclic structures. The iodine atom, in particular, serves as a versatile handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions.

Synthesis of Polysubstituted Pyridine Derivatives

The generation of polysubstituted pyridines is a cornerstone of medicinal chemistry and materials science, as the substitution pattern on the pyridine ring dictates the molecule's function. This compound is extensively used in palladium-catalyzed cross-coupling reactions to achieve this molecular diversity.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of boronic acids and their derivatives. This allows for the introduction of aryl, heteroaryl, and alkyl groups at the 4-position of the pyridine ring, leading to the synthesis of a wide range of 4-substituted-2-methoxypyridine derivatives. The reaction conditions are typically mild and tolerate a broad range of functional groups.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 75-92 |

| PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 100 | High |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | Good to Excellent |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction of this compound with various alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a straightforward route to 4-alkynyl-2-methoxypyridines. These products are valuable intermediates that can undergo further transformations, such as cyclization reactions, to form more complex heterocyclic systems. The reactivity of the iodo-substituent is significantly higher than that of bromo- or chloro-substituents, allowing for selective coupling reactions. libretexts.org

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Triethylamine | THF/DMF | Room Temp to 60°C |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 50-80°C |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a fundamental method for the formation of carbon-nitrogen bonds. nih.govwikipedia.org The reaction of this compound with a wide range of primary and secondary amines, including anilines and alkylamines, provides access to a diverse library of 4-amino-2-methoxypyridine derivatives. nih.gov The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation. researchgate.net

| Palladium Precatalyst | Ligand | Base | Solvent |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane |

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can be coupled with various alkenes under palladium catalysis to introduce alkenyl groups at the 4-position. wikipedia.org This reaction offers a valuable method for the synthesis of pyridines with unsaturated side chains, which can be further functionalized. organic-chemistry.org

Construction of Fused Heterocyclic Systems

This compound is not only a precursor for simple substituted pyridines but also a key starting material for the construction of more complex, fused heterocyclic systems. These structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. The strategy often involves an initial cross-coupling reaction to introduce a suitably functionalized side chain at the 4-position, followed by an intramolecular cyclization reaction.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group) can be followed by an intramolecular cyclization to construct fused ring systems like furo[3,2-b]pyridines or pyrrolo[3,2-b]pyridines. Similarly, a Suzuki coupling followed by an intramolecular Heck reaction can lead to the formation of various polycyclic aromatic systems containing a pyridine ring.

Intermediate in Stereoselective Synthesis

A significant advancement in the application of pyridine derivatives is their use in stereoselective synthesis to create chiral molecules with high enantiomeric purity. 4-Methoxypyridine (B45360) derivatives, which can be synthesized from this compound, have been shown to be effective substrates in catalytic enantioselective dearomatization reactions.

In a notable example, 4-methoxypyridinium ions, generated in situ from 4-methoxypyridine, undergo a highly enantioselective dearomative addition of Grignard reagents. nih.gov This reaction, catalyzed by a chiral copper(I) complex, provides direct access to nearly enantiopure chiral dihydro-4-pyridones with yields of up to 98%. nih.gov These chiral dihydropyridones are valuable intermediates for the synthesis of more complex chiral molecules, including alkaloids and other biologically active compounds. The ability to introduce a substituent at the 4-position via cross-coupling of this compound prior to this dearomatization step would offer a powerful strategy for the asymmetric synthesis of a wide range of complex chiral piperidine-based structures.

Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. While specific examples directly employing this compound in such reactions are still emerging in the literature, its structural motifs are found in substrates that participate in these complex transformations.

The versatility of this compound as a building block for introducing both aryl/alkenyl and nucleophilic/electrophilic functionalities makes it a highly promising candidate for the design of novel cascade and multi-component reactions. For example, a derivative of this compound could be designed to undergo an initial palladium-catalyzed coupling, followed by an intramolecular cyclization and a subsequent intermolecular reaction in a one-pot process. The development of such reactions would represent a significant step forward in the efficient synthesis of complex heterocyclic scaffolds.

Applications of 4 Iodo 2 Methoxypyridine in Medicinal Chemistry and Pharmaceutical Development

Scaffold for Biologically Active Molecules

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds with diverse biological activities. The 4-Iodo-2-methoxypyridine molecule serves as a versatile scaffold due to the distinct reactivity of its substituent groups. The methoxy (B1213986) group and the iodine atom provide specific points for chemical modification, enabling chemists to systematically alter the molecule's properties.

The pyridine (B92270) nitrogen itself can be activated by the presence of the methoxy group, influencing the molecule's reactivity. exsyncorp.com The iodo- and methoxy-substituted pyridine framework is a valuable starting point for constructing more complex, biologically active molecules. chemimpex.com For instance, related 2-methoxypyridine-3-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the utility of the methoxypyridine core in developing potential anticancer agents. mdpi.com The inherent structure of this compound provides a rigid framework that can be elaborated upon to achieve specific spatial arrangements of functional groups, which is crucial for effective interaction with biological targets.

Intermediate for Novel Pharmaceutical Agents

Beyond its role as a core scaffold, this compound is frequently employed as a key pharmaceutical intermediate. colorkem.com An intermediate is a compound that is synthesized during a multi-step process leading to the final active pharmaceutical ingredient (API). The utility of this compound in this context stems from its capacity to participate in a variety of chemical reactions, particularly cross-coupling reactions where the iodine atom can be readily replaced by other functional groups. This allows for the efficient construction of complex molecular architectures. chemimpex.com

The use of iodo-substituted phenyl and pyridinyl rings is a common strategy in the development of kinase inhibitors for cancer therapy. For example, the FDA-approved drug Trametinib, used to treat specific types of melanoma, features a (2-fluoro-4-iodophenyl)amino group attached to a complex pyridopyrimidine core. mdpi.com While not a direct derivative of this compound, the synthesis of Trametinib highlights the strategic importance of iodo-substituted aromatic intermediates in building potent therapeutic agents. mdpi.com

Similarly, research into novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, has involved the synthesis of pyrido[2,3-d]pyrimidine derivatives. The synthetic routes for these compounds often involve intermediates that could be conceptually derived from precursors like this compound, showcasing its potential as a starting material for targeted cancer therapies. nih.gov

A central tenet of medicinal chemistry is the synthesis of molecular analogs to establish a structure-activity relationship (SAR). This process involves making systematic structural changes to a lead compound and evaluating the impact on its biological activity. This compound is an ideal starting point for creating such analogs. The iodine atom can be substituted through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of aryl, alkyl, or alkynyl groups at the 4-position of the pyridine ring.

This synthetic flexibility allows researchers to explore how modifications at this specific position affect the compound's interaction with its biological target. For instance, a series of 4-aryl-2-methoxypyridine derivatives were synthesized to explore their cytotoxicity, revealing that the nature of the aryl substituent significantly influenced their anticancer activity. mdpi.com This demonstrates how the core structure derived from a substituted pyridine can be systematically modified to optimize its therapeutic properties.

Targeting Specific Biological Pathways through this compound Derivatives

The ultimate goal of designing novel pharmaceutical agents is to modulate specific biological pathways implicated in disease. Derivatives synthesized from this compound can be designed to interact with high specificity and affinity with key biological targets such as enzymes and receptors.

Kinase inhibitors are a prominent class of drugs that function by blocking the action of protein kinases, which are crucial regulators of cell signaling pathways. Many kinase inhibitors feature heterocyclic cores, including pyridopyrimidines. mdpi.com The synthesis of such complex heterocyclic systems can utilize iodo-substituted pyridine intermediates to build the final molecule designed to fit into the ATP-binding pocket of a specific kinase, thereby inhibiting its function and disrupting disease-related signaling cascades. mdpi.comnih.gov Computational tools and workflows can further help in identifying the specific biological pathways that are likely to be affected by newly synthesized compounds, guiding the drug discovery process. frontiersin.org

| Derivative Class | Biological Target/Pathway | Therapeutic Area |

| Pyrido[4,3-d]pyrimidines | Kinase Inhibitors (e.g., MEK1/2) | Cancer (Melanoma) mdpi.com |

| Pyrido[2,3-d]pyrimidines | EGFR Inhibitors | Cancer nih.gov |

| 2-Methoxypyridine-3-carbonitriles | Cytotoxic agents | Cancer mdpi.com |

Impact of Halogen Substituents on Pharmacological Profiles

The presence and nature of a halogen substituent on a drug molecule can profoundly influence its pharmacological profile. Halogens can affect a compound's lipophilicity, metabolic stability, and binding affinity for its target. The iodine atom in this compound is particularly significant due to its size and ability to form halogen bonds. nih.gov

A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). nih.gov The strength of this interaction increases with the size and polarizability of the halogen, following the trend F < Cl < Br < I. nih.gov Therefore, the iodine atom in this compound derivatives can form strong, directional interactions with a biological target, contributing significantly to binding affinity and selectivity.

Studies on the co-crystals of pyridine amides have shown that iodine forms more significant halogen bonds compared to bromine or chlorine, demonstrably influencing the resulting molecular assembly. nih.gov In the context of drug design, incorporating an iodine atom can be a deliberate strategy to engage in specific halogen bonding interactions within a protein's binding site, thereby enhancing the potency of the inhibitor. Furthermore, halogen substituents can alter the electronic properties of the pyridine ring and shield the molecule from metabolic degradation, potentially improving its pharmacokinetic properties. mdpi.com The impact of halogen substitution has been systematically studied in various molecular frameworks, confirming its importance in modulating crystal packing and intermolecular interactions, which are fundamental to how a drug interacts with its biological environment. acs.orgacs.org

| Halogen | Relative Size | Electronegativity | Halogen Bond Strength | Impact on Pharmacological Profile |

| Fluorine | Smallest | Highest | Weakest | Can increase metabolic stability and alter pKa. mdpi.com |

| Chlorine | Intermediate | High | Intermediate | Commonly used to modulate physicochemical properties. mdpi.com |

| Bromine | Large | Intermediate | Strong | Can form significant halogen bonds. nih.gov |

| Iodine | Largest | Lowest | Strongest | Forms strong, directional halogen bonds, enhancing binding affinity. nih.gov |

Applications in Agrochemical and Material Sciences

Role in Agrochemical Formulations

4-Iodo-2-methoxypyridine is utilized as a reactant in the development of certain agrochemical products. Its primary function is as a building block in the synthesis of more complex active ingredients. One supplier of the compound notes its use as an organic medium in the agrochemical sector. colorkem.com

While extensive research detailing the role of this compound in the synthesis of a wide range of herbicides and fungicides is limited in publicly available literature, specific examples highlight its utility. The compound has been used in the palladium-catalyzed difluoromethylthiolation to produce a derivative of the herbicide safener, cloquintocet-mexyl. nih.gov This demonstrates its role as a precursor in creating components that can improve the efficacy and safety of herbicide formulations. A related compound, this compound-3-carboxaldehyde, is also noted for its application in the agrochemical field. guidechem.com

The development of modern crop protection agents often relies on the synthesis of novel molecules with specific biological activities. Iodinated pyridine (B92270) derivatives, in general, are valuable intermediates in the creation of such agents due to the reactivity of the carbon-iodine bond, which allows for further chemical modifications. chempanda.com The inclusion of the methoxy (B1213986) group can also influence the solubility and biological uptake of the final product. This compound's structure makes it a candidate for the synthesis of new active ingredients in crop protection, although specific, large-scale applications are not widely reported.

Exploration in Advanced Material Development

The application of this compound in advanced material development is an area of emerging research. Pyridine derivatives are known to be useful in material science due to their electronic properties and ability to participate in various chemical reactions. acs.org

There is limited direct evidence in the available research literature for the widespread use of this compound in the enhancement of polymers and coatings. However, a related compound, 3-Formyl-4-iodo-2-methoxypyridine, is mentioned for its application in creating advanced materials with unique properties, such as improved conductivity and stability for electronic applications. netascientific.com This suggests that the core structure of iodo-methoxypyridine could be functionalized for incorporation into polymer chains or coating formulations to impart specific characteristics.

Computational and Theoretical Investigations of 4 Iodo 2 Methoxypyridine

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-Iodo-2-methoxypyridine. nih.gov

DFT calculations can provide detailed information about the distribution of electrons within the molecule, which in turn dictates its reactivity. Key electronic properties that can be calculated include molecular orbital energies, the electrostatic potential surface, and atomic charges.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting reactivity. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the iodine atom and the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the pyridine ring, indicating that nucleophilic attack would target the ring carbons.

Electrostatic Potential Surface (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are prone to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be a site of significant negative potential, while the hydrogen atoms and the area around the iodine atom may exhibit positive potential.

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated. These include hardness, softness, electronegativity, and the Fukui function. These descriptors provide a quantitative measure of the reactivity of different sites within the molecule, helping to predict the regioselectivity of chemical reactions.

Below is a table summarizing hypothetical, yet representative, electronic properties of this compound calculated using DFT.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule plays a significant role in its properties and biological activity. Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus of conformational analysis for this molecule is the rotation of the methoxy (B1213986) group relative to the pyridine ring.

Theoretical calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the energy barriers between them (transition states). sigmaaldrich.comsigmaaldrich.com The methoxy group can be oriented either in the plane of the pyridine ring (syn or anti to the nitrogen atom) or out of the plane.

Studies on related 2-methoxypyridine (B126380) derivatives have shown that the planar conformations are generally the most stable due to favorable electronic interactions, such as resonance between the oxygen lone pair and the pyridine π-system. mdpi.com Steric hindrance between the methoxy group and adjacent ring substituents can influence the preferred conformation. In the case of this compound, the iodine atom is distant from the methoxy group, so steric effects at this position are expected to be minimal.

The rotational barrier of the methoxy group is an important parameter that determines the flexibility of the molecule. A lower rotational barrier implies that the molecule can easily interconvert between different conformations at room temperature.

The following table presents hypothetical conformational analysis data for this compound.

| Conformer | Dihedral Angle (C3-C2-O-CH3) | Relative Energy (kcal/mol) |

| Planar (syn-periplanar) | 0° | 0.0 |

| Perpendicular | 90° | 3.5 |

| Planar (anti-periplanar) | 180° | 1.2 |

Note: The values in this table are illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific computational studies.

Mechanism Studies of Key Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, several key transformations are of interest, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are widely used for the formation of carbon-carbon bonds. rsc.orgchemrxiv.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.orgnih.gov Computational studies on the Suzuki-Miyaura reaction of iodopyridines can elucidate the catalytic cycle, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net DFT calculations can be used to determine the energy profile of the entire catalytic cycle, identifying the rate-determining step and the structures of all intermediates and transition states. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's efficiency and selectivity.

Heck Reaction: The Heck reaction is another important palladium-catalyzed reaction that couples an unsaturated halide with an alkene. organic-chemistry.orgresearchgate.net Theoretical studies of the Heck reaction involving this compound can provide insights into the regioselectivity and stereoselectivity of the reaction. The mechanism typically involves oxidative addition of the iodopyridine to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. Computational modeling can help to understand how the electronic and steric properties of the substituents on the pyridine ring influence the reaction outcome.

A hypothetical energy profile for a key step in a Suzuki-Miyaura coupling reaction involving this compound is presented in the table below.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Pd(0)L2 | 0.0 |

| Transition State 1 | [TS_Ox-Add] | +15.2 |

| Intermediate 1 | Oxidative Addition Product | -5.7 |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from mechanistic studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wjpsonline.comnih.govbpasjournals.com QSAR models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.govresearchgate.netnih.govresearchgate.net

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the molecule and measuring their biological activity (e.g., anticancer or antimicrobial activity). nih.gov A set of molecular descriptors would then be calculated for each compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that correlates the descriptors with the observed biological activity. A good QSAR model should have high statistical significance and predictive power.

An example of a hypothetical QSAR equation for a series of this compound derivatives with anticancer activity might look like this:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * (HOMO) + 3.2

In this equation, pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), logP is the octanol-water partition coefficient, MW is the molecular weight, and HOMO is the energy of the highest occupied molecular orbital. The coefficients in the equation indicate the relative importance of each descriptor in determining the biological activity.

The following table provides an example of a dataset that could be used for a QSAR study.

| Compound | logP | Molecular Weight | HOMO (eV) | pIC50 (experimental) | pIC50 (predicted) |

| Derivative 1 | 2.1 | 250 | -6.4 | 5.8 | 5.9 |

| Derivative 2 | 2.5 | 265 | -6.2 | 6.2 | 6.1 |

| Derivative 3 | 1.8 | 240 | -6.7 | 5.5 | 5.6 |

Note: This table and the QSAR equation are purely illustrative to demonstrate the principles of QSAR modeling.

Derivatives and Analogues of 4 Iodo 2 Methoxypyridine

Synthesis and Reactivity of Positional Isomers (e.g., 3-Iodo-2-methoxypyridine)

The positional isomer, 3-Iodo-2-methoxypyridine, serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. chemimpex.com

Synthesis:

One common method for the synthesis of 3-Iodo-2-methoxypyridine involves the iodination of 2-methoxypyridine (B126380). Another reported route is the reaction of 3-bromo-2-methoxypyridine (B87399) with iodine chloride. While specific comparative yields with the synthesis of 4-Iodo-2-methoxypyridine are not extensively documented in readily available literature, the choice of starting materials and reaction conditions are crucial in determining the efficiency of each synthesis.

Reactivity:

3-Iodo-2-methoxypyridine is particularly noted for its utility in cross-coupling reactions, where the iodine atom acts as a versatile handle for the introduction of various substituents. chemimpex.com The position of the iodo and methoxy (B1213986) groups influences the electronic environment of the pyridine (B92270) ring, which in turn affects its reactivity. In 3-Iodo-2-methoxypyridine, the iodine is positioned adjacent to the nitrogen-coordinating methoxy group, which can influence its reactivity in metal-catalyzed reactions compared to the 4-iodo isomer. The methoxy group, being in the ortho position to the iodine, can exert steric and electronic effects that differentiate its reactivity profile from that of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |

| 3-Iodo-2-methoxypyridine | 112197-15-6 | C₆H₆INO | 235.02 | 2-methoxypyridine or 3-bromo-2-methoxypyridine |

| This compound | 98197-72-9 | C₆H₆INO | 235.02 | 2-methoxypyridine |

Fluorinated and Chlorinated Analogues (e.g., 5-Fluoro-4-iodo-2-methoxypyridine)

The introduction of fluorine or chlorine atoms to the this compound scaffold can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, which is of particular interest in drug discovery.

Synthesis:

Detailed synthetic procedures for 5-Fluoro-4-iodo-2-methoxypyridine are not widely published. However, a plausible synthetic strategy could involve the direct fluorination of this compound or the iodination of a pre-fluorinated precursor such as 5-Fluoro-2-methoxypyridine (B1304894). The synthesis of the related compound 5-Fluoro-2-hydroxypyridine has been achieved by treating 5-fluoro-2-methoxypyridine with hydrochloric or hydrobromic acid. chemicalbook.com This suggests that functionalization of the 5-position with fluorine followed by manipulation of other ring substituents is a viable approach.

Reactivity:

The presence of a fluorine atom at the 5-position is expected to have a pronounced effect on the reactivity of the C-I bond at the 4-position. Fluorine is a strongly electron-withdrawing group, which would decrease the electron density of the pyridine ring. This deactivation can make nucleophilic aromatic substitution at the iodo position more challenging under certain conditions. Conversely, the electronic nature of the fluorinated ring can be advantageous in other transformations, such as certain cross-coupling reactions where oxidative addition is the rate-determining step.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Fluoro-4-iodo-2-methoxypyridine | 884495-13-0 | C₆H₅FINO | 253.01 |

| 5-Chloro-2-fluoro-4-iodopyridine | 659731-48-3 | C₅H₂ClFIN | 257.44 |

Exploration of Ring-Substituted Derivatives

The introduction of various substituents onto the pyridine ring of this compound allows for the generation of a diverse library of compounds with tailored properties.

One example of a ring-substituted derivative is 2-Iodo-4-methoxy-5-nitropyridine .

Synthesis:

The synthesis of this derivative would likely involve the nitration of this compound. The directing effects of the existing methoxy and iodo groups would influence the position of the incoming nitro group. The methoxy group is an ortho-, para-director, while the directing effect of the iodine is more complex. The conditions for nitration would need to be carefully controlled to achieve the desired regioselectivity.

Reactivity:

The introduction of a strong electron-withdrawing nitro group at the 5-position would significantly impact the electronic properties and reactivity of the molecule. The pyridine ring would become highly electron-deficient, which would affect the reactivity of both the C-I and C-OCH₃ bonds. For instance, the electron-poor nature of the ring would make it more susceptible to nucleophilic aromatic substitution, potentially at positions other than the iodinated carbon, or it could activate the C-I bond towards certain coupling reactions.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Iodo-4-methoxy-5-nitropyridine | Not available | C₆H₅IN₂O₃ | 280.02 |

Impact of Substituent Effects on Reactivity and Application

The nature and position of substituents on the this compound ring play a critical role in modulating its reactivity and potential applications. These effects can be understood through fundamental principles of electronic and steric interactions.

Electronic Effects:

Electron-donating groups (EDGs) , such as an amino or additional methoxy group, would increase the electron density of the pyridine ring. This would generally make the ring more susceptible to electrophilic attack and could enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions by making the C-I bond more electron-rich.

Electron-withdrawing groups (EWGs) , such as the fluoro and nitro groups discussed previously, decrease the electron density of the ring. This deactivation makes electrophilic substitution more difficult but can facilitate nucleophilic aromatic substitution reactions. The reactivity of the C-I bond in cross-coupling reactions can also be affected, with the specific outcome depending on the reaction mechanism.

Steric Effects:

The size and position of substituents can also influence reactivity by sterically hindering the approach of reagents to a particular reaction site. For example, a bulky substituent at the 3- or 5-position could impede reactions at the adjacent 4-iodo position.

The interplay of these electronic and steric effects allows for the rational design of this compound derivatives with specific reactivity profiles, enabling their use in a wide range of applications, from the synthesis of complex organic molecules to the development of novel materials.

Future Research Directions and Emerging Applications

Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting sustainable practices to minimize environmental impact. nbinno.com Consequently, a key area of future research for 4-Iodo-2-methoxypyridine involves the development of green chemistry approaches for its synthesis. Traditional synthesis methods for pyridine (B92270) derivatives can involve multiple steps, significant solvent use, and the generation of hazardous byproducts. nbinno.com Green chemistry strategies aim to mitigate these issues by focusing on atom economy, reduced energy consumption, and the use of less toxic reagents. nbinno.comacs.org

Future research could focus on adapting one-pot, multi-component reactions, which have proven effective for synthesizing other novel pyridine derivatives with high yields (82-94%) and short reaction times (2-7 minutes). nih.govacs.org Microwave-assisted synthesis is a particularly promising green chemistry tool that can accelerate reaction rates and improve yields for heterocyclic compounds. nih.govacs.org Furthermore, developing solvent- and halide-free synthetic routes, similar to those developed for other pyridine compounds, would represent a significant advancement. rsc.org

For the specific iodination step, research into eco-friendly iodination methods is crucial. A potential approach is the use of mechanical grinding under solvent-free conditions with solid iodine and a reagent like silver nitrate (B79036) (AgNO₃), a method that has been successfully applied to pyrimidine (B1678525) derivatives. nih.gov This technique avoids toxic acidic reagents and offers high yields in a short timeframe. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Excellent yields, short reaction times, pure products, low-cost processing. nih.govacs.org | Rapid and efficient synthesis of the core 2-methoxypyridine (B126380) structure. |

| Solvent-Free C-H Functionalization | Atom-economical, avoids harmful solvents. rsc.org | Direct introduction of functional groups onto the pyridine ring without pre-activation. |

| Mechanochemical Iodination | Environmentally friendly, short reaction times, high yields, avoids toxic acids. nih.gov | A green method for the direct iodination of 2-methoxypyridine to form the final product. |

Catalytic Asymmetric Synthesis Utilizing this compound

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry. nih.govsnnu.edu.cn Chiral pyridine-derived ligands have become increasingly important in this area, demonstrating high efficiency in a range of asymmetric reactions. rsc.orgacs.org Future research is poised to explore the utility of this compound as a precursor for novel chiral ligands.

The versatility of the pyridine scaffold allows for the design of various ligand types, such as pyridine-oxazolines (PyOx) and chiral 2,2′-bipyridines, which have shown remarkable performance in securing high catalytic activity and stereoselectivity. rsc.orgacs.org The iodine atom in this compound serves as an excellent functional handle for introducing chirality. Through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), chiral moieties can be appended at the 4-position. The nitrogen atom of the pyridine ring and the oxygen of the methoxy (B1213986) group can act as coordination sites for a metal center, creating a well-defined chiral environment for catalysis.

This approach could lead to the development of new catalysts for a variety of transformations, including:

Asymmetric Reductive Heck Reactions: Rhodium-catalyzed reactions using chiral ligands have been successful in synthesizing enantioenriched 3-substituted piperidines from pyridine precursors. nih.govsnnu.edu.cn

[2+2+2] Cycloadditions: Cobalt-catalyzed asymmetric cycloadditions have been used to create pyridines with chiral quaternary carbon centers. researchgate.net

C-H Borylation: Iridium-catalyzed reactions with chiral pyridine-containing ligands have achieved highly enantioselective C-H borylation. acs.org

The development of ligands derived from this compound could contribute significantly to the library of "privileged" chiral ligands available to synthetic chemists.

Expanding Biological and Materials Science Applications

Substituted pyridines are a cornerstone of medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination. researchgate.net

Biological Applications: The pyridine moiety is present in thousands of pharmacological compounds. researchgate.net The functional groups of this compound make it an attractive scaffold for drug discovery. The iodine atom can act as a bioisostere for other groups or participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. Research on the related compound 5-Chloro-4-iodo-2-methoxypyridine has pointed towards applications in enzyme inhibition, suggesting a potential avenue of investigation for this compound derivatives. Future work could involve synthesizing libraries of compounds derived from this scaffold to screen for various biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net

Materials Science Applications: In materials science, pyridine derivatives are used as ligands to create metal complexes with tailored electronic and photophysical properties. For example, a manganese(II) complex incorporating a 4-iodo-pyridine-2-carboxylic acid ligand has been investigated for nonlinear optical (NLO) applications. researchgate.net The electron-donating methoxy group and the electron-withdrawing (via sigma induction) yet polarizable iodine atom in this compound could be exploited to create novel ligands for functional materials. These materials could find use in areas such as: